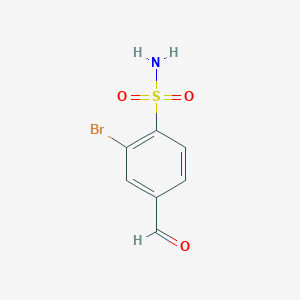

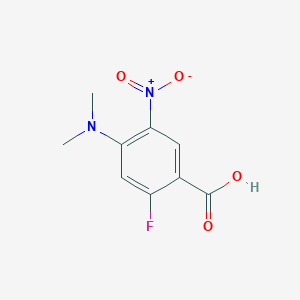

4-(Dimethylamino)-2-fluoro-5-nitrobenzoic acid

Übersicht

Beschreibung

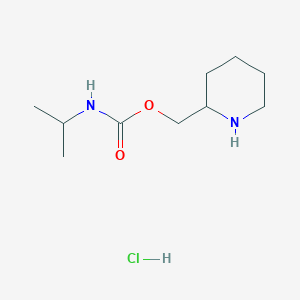

4-(Dimethylamino)-2-fluoro-5-nitrobenzoic acid is a compound that belongs to the class of organic compounds known as aminobenzoic acids. These are benzoic acids containing an amine group attached to the benzene moiety . It appears as a white to beige to grey-green crystalline powder .

Synthesis Analysis

The synthesis of similar compounds, such as 4-(Dimethylamino)benzylidene-4-acetamideaniline and 4-(Dimethylamino)benzylidene-4-nitroaniline, has been studied. The phase diagram representing solid–liquid equilibrium of the entire range of composition and thermodynamic studies of these binary organic systems have been studied by solid-state synthetic route .Molecular Structure Analysis

The molecular structure of similar compounds like 4-(N,N-Dimethylamino)benzonitrile (DMABN) has been studied. The compound exhibits two distinct fluorescence emission bands in sufficiently polar solvents .Chemical Reactions Analysis

4-Dimethylaminopyridine (DMAP), a derivative of pyridine, is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated. For instance, the Frontier Molecular Orbital (FMO), Natural Bond Orbital (NBO), charge distribution, Nonlinear Optics (NLO), and stability of the titled molecule of a similar compound were studied. The HOMO–LUMO energy gap was found to be 2.806 eV indicating the stiff and smooth nature of the titled molecule .Wissenschaftliche Forschungsanwendungen

1. Potential in Drug Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound closely related to 4-(Dimethylamino)-2-fluoro-5-nitrobenzoic acid, is recognized as a versatile building block in heterocyclic oriented synthesis. It has shown efficacy in the preparation of substituted nitrogenous heterocycles, crucial in drug discovery (Křupková et al., 2013).

2. Role in Peptide Synthesis

The use of 4-(dimethylamino)pyridine N-oxide (DMAPO) in conjunction with 2-methyl-6-nitrobenzoic anhydride, an analog of 4-(Dimethylamino)-2-fluoro-5-nitrobenzoic acid, has been demonstrated in the efficient synthesis of carboxamides or peptides. This method is notable for its high yield and minimal racemization, critical in peptide synthesis (Shiina et al., 2008).

3. In Analytical Chemistry

The derivative 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a compound structurally similar to 4-(Dimethylamino)-2-fluoro-5-nitrobenzoic acid, has been used as a fluorescent labeling reagent in high-performance liquid chromatography for the detection of amino acids. Its application extends to analytical techniques for sensitive detection in biochemical analysis (Watanabe & Imai, 1981).

4. In Heterocyclic Chemistry

Compounds structurally related to 4-(Dimethylamino)-2-fluoro-5-nitrobenzoic acid have been utilized in heterocyclic chemistry. For instance, the synthesis of 2-[1-(dialkylamino)alkyl]-4H-3,1-benzoxazin-4-ones from 2-nitrobenzoic acids, demonstrates the versatility of these compounds in creating valuable heterocyclic frameworks (Kobayashi et al., 2014).

5. In Molecular Probing

A study on 2-(4-dimethylaminophenyl)-5-fluoro-6-(morpholin-4-yl)-1H-benzimidazole, a compound with a similar structure, revealed its potential as a sensitive molecular probe in spectroscopic research. This finding suggests the possible application of 4-(Dimethylamino)-2-fluoro-5-nitrobenzoic acid derivatives in analytical and diagnostic applications (Tang et al., 2004).

Safety And Hazards

Zukünftige Richtungen

The future directions for the study of similar compounds include the investigation of the photovoltaic properties of novel complexes. The photovoltaic properties were conducted to evaluate the light harvesting efficiency (LHE), short circuit current density (J SC), Gibbs free energy of injection (ΔG inj), open cycled voltage (V OC) and Gibbs free energy regeneration (ΔG reg) and solar cell conversion efficiency .

Eigenschaften

IUPAC Name |

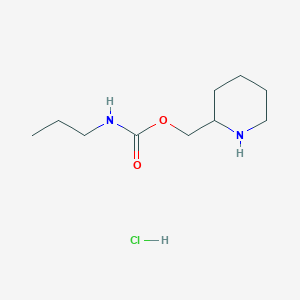

4-(dimethylamino)-2-fluoro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O4/c1-11(2)7-4-6(10)5(9(13)14)3-8(7)12(15)16/h3-4H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEQHJJDPRMPAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C(=C1)F)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)-2-fluoro-5-nitrobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B1382828.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid hydrochloride](/img/structure/B1382841.png)